molecular formula C17H16O4 B1680248 Rubimaillin CAS No. 55481-88-4

Rubimaillin

Cat. No. B1680248
CAS RN: 55481-88-4
M. Wt: 284.31 g/mol
InChI Key: VLGATXOTCNBWIT-UHFFFAOYSA-N
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Description

Rubimaillin, also known as Mollugin, is a naphthoquinone compound found in the Chinese medical plant Rubia cordifola . It is a dual inhibitor of acetyl-CoA cholesterol acyltransferase 1 (ACAT1) and acetyl-CoA cholesterol acyltransferase 2 (ACAT2), but is more selective for the ACAT2 isozyme .


Molecular Structure Analysis

The molecular formula of Rubimaillin is C17H16O4, and it has a molecular weight of 284.31 . The structure includes a benzochromene that is substituted by two methyl groups at position 2, a methoxycarbonyl group at position 5, and a hydroxy group at position 6 .


Physical And Chemical Properties Analysis

Rubimaillin is a crystalline solid . . It’s soluble in DMSO .

Scientific Research Applications

Anti-Inflammatory Activity

Mollugin has been identified as a potent inhibitor of the Nuclear Factor κB (NF-κB) pathway . This pathway plays a key role in cellular inflammatory and immune responses . The presence of a high concentration of NF-κB is positively correlated with the severity of inflammation . Therefore, the inhibition of this pathway is an important therapeutic target for the treatment of various types of inflammation . Mollugin and its derivatives have shown promising results in inhibiting NF-κB transcription .

Anti-Cancer Therapeutic Effect

Mollugin has been found to have anti-cancer therapeutic effects by inhibiting TNF-α-Induced NF-κB Activation . The NF-κB signaling pathway plays a pivotal role in regulating the immune response, inflammation, and has a major role in oncogenesis . Therefore, NF-κB inhibitors have been considered as potential drugs against cancer . Mollugin significantly inhibited the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner .

Traditional Medicine

Mollugin, a type of naphthohydroquinone, is a major bioactive component isolated from Rubia cordifolia L., which has been used as a traditional Chinese medicine for centuries . It has been used for the treatment of coughs, joint inflammation, uterine hemorrhage, and uteritis .

Inhibition of TNF-α-Induced NF-κB Activation

Mollugin has been identified as an inhibitor of TNF-α-induced NF-κB activation . It significantly inhibited the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner .

Synthesis of Mollugin Derivatives

Mollugin has been used as a base for the synthesis of various derivatives . These derivatives have been designed and evaluated for their NF-κB inhibitory activity and toxicity . Some of these derivatives have shown promising results, providing an initial basis for the development of potential anti-inflammatory agents .

ADMET Analysis

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction analysis of mollugin and its derivatives indicated good pharmacokinetics and drug-like behavior . This makes mollugin a potential candidate for further drug development .

Mechanism of Action

Target of Action

Mollugin, also known as Rubimaillin, is a naphthoquinone compound that primarily targets the NF-κB signaling pathway . This pathway plays a pivotal role in regulating the immune response and inflammation . Mollugin has been identified as an inhibitor of NF-κB activation .

Mode of Action

Mollugin interacts with its targets by inhibiting the expression of an NF-κB reporter gene induced by tumor necrosis factor (TNF)-α in a dose-dependent manner . Furthermore, Mollugin inhibits TNF-α-induced phosphorylation and nuclear translocation of p65, phosphorylation and degradation of inhibitor of κB (IκBα), and IκB kinase (IKK) phosphorylation .

Biochemical Pathways

Mollugin affects the NF-κB and MAPKs pathways . It suppresses the phosphorylation of TAK1, the upstream modulator of IKKα/β and MAPKs, thereby inhibiting the pro-inflammatory signaling transduction of NF-κB and MAPKs . Additionally, Mollugin also activates the Nrf2 antioxidant pathway, reducing intracellular reactive oxygen species .

Pharmacokinetics

It has been reported that mollugin has poor aqueous solubility and poor metabolic and plasma stability . These properties can impact the bioavailability of Mollugin, potentially limiting its effectiveness as a therapeutic agent.

Result of Action

Mollugin has various molecular and cellular effects. It significantly inhibits the expression of NF-κB target genes, such as genes related to proliferation (COX-2, Cyclin D1 and c-Myc), anti-apoptosis (Bcl-2, cIAP-1 and survivin), invasion (MMP-9 and ICAM-1), and angiogenesis (VEGF) . Mollugin also potentiates TNF-α-induced apoptosis and inhibits proliferation of HeLa cells .

Action Environment

The action, efficacy, and stability of Mollugin can be influenced by environmental factors. For instance, the growth and quality of Rubia cordifolia, the plant from which Mollugin is derived, depend heavily on environmental variables . The contents of purpurin and Mollugin in the roots of R. cordifolia at different sampling points show significant differences, suggesting that geographical, soil, and climatic factors can influence the quality of Mollugin .

Safety and Hazards

Rubimaillin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methyl 6-hydroxy-2,2-dimethylbenzo[h]chromene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-9,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGATXOTCNBWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204059
Record name Rubimaillin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mollugin

CAS RN

55481-88-4
Record name Mollugin
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Record name Rubimaillin
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Record name Rubimaillin
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Record name 55481-88-4
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Record name Mollugin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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